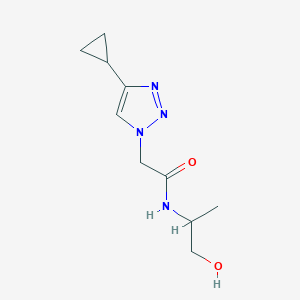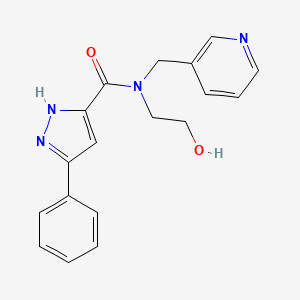
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound that features a trifluoromethyl-substituted benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzoic acid and 2-hydroxy-2,3-dihydro-1H-indene.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2,4,5-trifluorobenzoic acid with 2-hydroxy-2,3-dihydro-1H-indene in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 2,4,5-trifluoro-N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzamide.
Reduction: Formation of 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism by which 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
2,4,5-Trifluoro-N-(2-hydroxyphenyl)benzamide: Similar structure but lacks the indene moiety.
2,4,5-Trifluoro-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Contains a tetrahydronaphthalene ring instead of indene.
Uniqueness
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to the presence of both the trifluoromethyl-substituted benzamide and the indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-11-7-13(19)12(18)6-10(11)16(22)20-15-9-4-2-1-3-8(9)5-14(15)21/h1-4,6-7,14-15,21H,5H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAURNUJSFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)


![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)



![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
